molecular formula C13H22N2O B1645387 4-[3-(diethylamino)propoxy]Benzenamine

4-[3-(diethylamino)propoxy]Benzenamine

Cat. No.: B1645387
M. Wt: 222.33 g/mol
InChI Key: WQQRLTZBDUWWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Diethylamino)propoxy]Benzenamine is an organic compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . This aniline derivative features a diethylamino-propoxy chain, a structure that is of significant interest in advanced chemical and materials research. Compounds with similar diethylamino propoxy groups have been investigated for their versatile properties in various fields . The presence of both a primary aniline group and a tertiary diethylamino group on a flexible propoxy linker makes this molecule a valuable building block, or synthon, for the synthesis of more complex molecules. Its structural characteristics suggest potential applications in the development of specialty polymers and as a precursor in the synthesis of ligands for catalytic systems . Furthermore, the amphiphilic nature of the molecule, balancing hydrophilic and hydrophobic regions, can be exploited in material science, for instance in the design of surfactants or drug delivery systems . Research into compounds containing the diethylamino propoxy motif has also extended into biological areas, including studies related to the receptor for advanced glycation end products (RAGE) pathway . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

4-[3-(diethylamino)propoxy]aniline

InChI

InChI=1S/C13H22N2O/c1-3-15(4-2)10-5-11-16-13-8-6-12(14)7-9-13/h6-9H,3-5,10-11,14H2,1-2H3

InChI Key

WQQRLTZBDUWWAU-UHFFFAOYSA-N

SMILES

CCN(CC)CCCOC1=CC=C(C=C1)N

Canonical SMILES

CCN(CC)CCCOC1=CC=C(C=C1)N

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of 4 3 Diethylamino Propoxy Benzenamine and Its Derivatives

Approaches for the Synthesis of the 4-[3-(dialkylamino)propoxy]Benzenamine Core

The synthesis of the fundamental 4-[3-(dialkylamino)propoxy]benzenamine structure is achieved through well-established organic chemistry principles, focusing on the formation of an ether linkage between a substituted phenol (B47542) and an amino-alcohol derivative.

Precursor Design and Intermediate Derivatization

The design of precursors is a critical first step in the synthesis of the target compound. A common and direct precursor is 4-aminophenol (B1666318), which serves as the foundational aromatic component. wikipedia.orggoogle.com This compound can be produced from the nitration of phenol followed by reduction, or through the electrolytic conversion of nitrobenzene (B124822). wikipedia.org The synthesis of the core structure typically involves the alkylation of 4-aminophenol with a suitable dialkylamino-propyl halide, such as 3-(diethylamino)propyl chloride, in a Williamson ether synthesis.

Alternatively, syntheses can commence with 4-nitrophenol (B140041). wikipedia.org In this strategy, the ether linkage is formed first, followed by the reduction of the nitro group to an amine. This reduction can be accomplished using various methods, including catalytic hydrogenation over a Raney Nickel catalyst or using reagents like Tin(II) Chloride. wikipedia.org

Intermediate derivatization is another key strategy. For instance, Schiff base derivatives can be synthesized from 4-aminophenol by reacting it with various aldehydes. nih.govnih.gov This modification can be used to introduce different functionalities or to act as a protecting group during subsequent synthetic steps. The process often involves mixing the amine and aldehyde in ethanol (B145695) with a catalytic amount of acetic acid. nih.gov

Table 1: Key Precursors for the Synthesis of the 4-[3-(dialkylamino)propoxy]Benzenamine Core

Precursor Role in Synthesis
4-Aminophenol Primary aromatic building block containing the required amine and hydroxyl groups. wikipedia.orggoogle.com
4-Nitrophenol Alternative aromatic precursor where the nitro group is reduced to an amine in a later step. wikipedia.org

Coupling Reactions and Functional Group Transformations (e.g., nucleophilic reactions, Suzuki Miyaura protocol)

The formation of the ether bond in 4-[3-(diethylamino)propoxy]benzenamine is a classic example of a nucleophilic substitution reaction. The phenoxide ion, generated from 4-aminophenol or 4-nitrophenol under basic conditions, acts as a nucleophile, displacing a halide from the amino-propyl side chain.

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds and has been adapted for synthesizing complex aromatic structures. libretexts.orgmdpi.com Traditionally used for creating biaryl systems, its scope has expanded. libretexts.org The reaction involves a palladium catalyst, a base, and couples an organoboron compound (like a boronic acid) with a halide or triflate. libretexts.orgmdpi.com Recent advancements have led to the development of "aminative Suzuki-Miyaura coupling," which enables the formation of carbon-nitrogen bonds, creating diaryl amines from aryl halides and boronic acids. snnu.edu.cnnih.govresearchgate.net This methodology could be applied to synthesize advanced derivatives of this compound by coupling the core structure (or a precursor) with various aryl or heteroaryl boronic acids. The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Development of Radiolabeled Analogues for Imaging Applications

The structural motif of this compound is present in various molecules developed as imaging agents for Positron Emission Tomography (PET). This requires the incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F).

Radiosynthesis via Nucleophilic Fluorination (e.g., ¹⁸F-labeling)

The introduction of ¹⁸F is typically achieved through nucleophilic substitution, where [¹⁸F]fluoride displaces a suitable leaving group. uchicago.edu For aromatic systems, this is known as nucleophilic aromatic substitution (SₙAr). This reaction is challenging on electron-rich aromatic rings and often requires the presence of activating, electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. uchicago.edu

The radiosynthesis process involves several key steps. First, aqueous [¹⁸F]fluoride from a cyclotron target is treated with a phase-transfer catalyst, such as Kryptofix 222 (K₂₂₂), in the presence of a base like potassium carbonate, followed by azeotropic drying. uchicago.edunih.gov The dried, highly reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is then reacted with the precursor molecule in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. uchicago.edunih.gov To enhance reaction rates and yields, microwave-assisted heating has been successfully employed, significantly reducing reaction times. nih.gov

Good leaving groups for this reaction include nitro (-NO₂) or trialkylammonium groups. uchicago.eduresearchgate.net Copper-mediated radiofluorination (CMRF) has also emerged as a powerful method, allowing for the fluorination of less activated aromatic systems and even direct C-H fluorination in some cases. nih.govacs.orgnih.gov

Table 2: Conditions for Nucleophilic Aromatic ¹⁸F-Fluorination

Parameter Description
Fluorine Source [¹⁸F]Fluoride, typically from a cyclotron. uchicago.edu
Catalyst System Phase-transfer catalyst (e.g., Kryptofix 222) with a base (e.g., K₂CO₃). uchicago.edunih.gov
Leaving Group Nitro group, trialkylammonium triflate, or halogens (F > Br > Cl). uchicago.edunih.govresearchgate.net
Solvent Polar aprotic solvents such as DMSO or DMF. nih.gov

Preparation of Mesylate Precursors for Isotopic Labeling

For radiolabeling on the alkyl chain rather than the aromatic ring, a common strategy is to prepare a precursor with a good leaving group on the propoxy chain. Mesylates (methanesulfonates) are excellent leaving groups for nucleophilic substitution. A precursor can be designed with a terminal hydroxyl group on the propoxy side chain. This hydroxyl group is then converted into a mesylate by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base.

The resulting mesylate precursor is then subjected to nucleophilic substitution with [¹⁸F]fluoride. The [¹⁸F]fluoride ion displaces the mesylate group in an Sₙ2 reaction to yield the desired ¹⁸F-labeled product. This approach is widely used for preparing many PET radiopharmaceuticals. uchicago.edu The design of such precursors is a critical part of developing novel imaging agents. rsc.org

Structure-Guided Derivatization for Modulating Properties

Modifying the core structure of 4-[3-(dialkylamino)propoxy]benzenamine allows for the fine-tuning of its chemical and biological properties. This structure-guided approach is essential for developing compounds with specific activities. For example, a study on 3-[3-(amino)propoxy]benzenamines, isomers of the title compound, investigated their potential as acetylcholinesterase inhibitors for Alzheimer's disease. nih.gov

In this study, a series of derivatives was synthesized by varying the terminal amino group of the propoxy chain. nih.gov The diethylamino group was replaced with other moieties, including pyrrolidino and imidazolo groups. These structural changes had a significant impact on the biological activity. The compound with a pyrrolidino group showed an IC₅₀ value of 8.99 μM for acetylcholinesterase inhibition, while the imidazolo derivative had an IC₅₀ of 17.87 μM. nih.gov This demonstrates that modifications to the terminal amine can directly influence the compound's interaction with a biological target. Such structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design. nih.gov

Table 3: Examples of Derivatization and Biological Activity

Derivative Modification Biological Target Activity (IC₅₀)
3-[3-(pyrrolidino)propoxy]benzenamine Terminal amine changed to pyrrolidine (B122466). Acetylcholinesterase 8.99 μM nih.gov

Exploration of Alkoxy Chain Lengths and Terminal Amine Substituents

Systematic modifications of the flexible propoxy linker and the terminal amine group are key strategies to modulate the compound's interactions with biological targets. Research on analogous molecular structures has demonstrated that variations in these moieties can significantly impact efficacy and selectivity.

Alkoxy Chain Alterations: The length and constitution of the alkoxy chain are critical determinants of a molecule's spatial properties and potency. Studies on other biologically active compounds, such as 2-benzylbenzimidazole 'nitazene' opioids, have shown that alkoxy chain length markedly influences potency. nih.gov For benzenamine derivatives, extending or shortening the propoxy chain (e.g., to ethoxy, butoxy, or pentoxy) can alter the distance between the aromatic ring and the terminal amine, a crucial factor for target binding. Furthermore, the introduction of fluorine into the alkyl chain to create fluoroalkoxy analogs is a common medicinal chemistry tactic. This modification can enhance metabolic stability and alter electronic properties without significantly increasing steric bulk. The synthesis of 2-(2'-((dimethylamino)methyl)-4'-(fluoroalkoxy)phenylthio)benzenamine derivatives serves as an example of incorporating fluoroalkoxy chains to develop imaging agents. nih.gov

Terminal Amine Modifications: The nature of the terminal amine substituent governs the basicity (pKa) and hydrogen bonding capacity of the molecule. While the parent compound features a diethylamino group, substituting it with other functionalities is a common derivatization path. Replacing diethylamino with a dimethylamino group, for instance, reduces steric hindrance and can alter binding affinity. The synthesis of related compounds like N-[[2-[3-(Dimethylamino)propoxy]phenyl]methylene]benzeneethanamine demonstrates the feasibility of this substitution. Other modifications include incorporating the nitrogen into cyclic systems, such as pyrrolidine or imidazole (B134444) rings. Research into 3-[3-(amino)propoxy]benzenamines has shown that derivatives containing 3-[3-(pyrrolidino)propoxy]benzenamine and 3-[3-(imidazolo)propoxy]benzenamine exhibit significant biological activity, highlighting the impact of these cyclic amine substituents. nih.gov

The following table summarizes key modifications to the alkoxy chain and terminal amine group based on strategies applied to analogous compounds.

Modification TypeOriginal GroupModified Group ExamplesRationale / Potential Impact
Alkoxy Chain PropoxyEthoxy, ButoxyAlters distance between key functional groups. nih.gov
Propoxy2-Fluoroethoxy, 3-FluoropropoxyEnhances metabolic stability; modifies electronic properties. nih.gov
Terminal Amine DiethylaminoDimethylaminoReduces steric bulk; alters pKa and binding affinity.
DiethylaminoPyrrolidino, ImidazoloIntroduces conformational rigidity; modifies basicity and receptor interaction. nih.gov

Aromatic Ring Substitutions and Their Synthetic Routes

Modifications to the aromatic ring of this compound offer another avenue for derivatization. Introducing various substituents can influence the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can be conceptualized by considering substitutions on analogous structures, such as those with multiple phenyl rings (Ring A and Ring B).

Synthetic Routes for Ring Substitution: The synthesis of substituted benzenamine derivatives often begins with a substituted nitrobenzene precursor. A common and effective strategy involves the catalytic hydrogenation of a nitro group to an amine. This transformation is typically achieved with high efficiency using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol. researchgate.netgoogle.com This method is widely applicable for research-scale synthesis.

For instance, to synthesize a derivative with a substituent on the benzenamine ring, one could start with the corresponding substituted 4-nitrophenol. The synthetic sequence would involve:

Etherification: Williamson ether synthesis between the substituted 4-nitrophenol and an appropriate 3-(diethylamino)alkyl halide.

Reduction: Reduction of the nitro group to the primary amine using a standard method like Pd/C-catalyzed hydrogenation. researchgate.net

This modular approach allows for the introduction of a wide array of substituents, including halogens, alkyls, and methoxy (B1213986) groups, onto the aromatic ring prior to the crucial nitro reduction step. Studies on related diaryl compounds have shown successful substitutions at various positions on the phenyl rings to modulate activity. nih.govnih.gov

The table below outlines potential substitutions on the benzenamine aromatic ring and the precursor compounds that could be used in their synthesis.

Substituent (X)Position on RingPotential PrecursorSynthetic Rationale
Chlorine (Cl)2 or 32-Chloro-4-nitrophenolIntroduction of a halogen can alter lipophilicity and electronic character.
Methyl (CH₃)2 or 33-Methyl-4-nitrophenolAlkyl groups can increase lipophilicity and introduce steric effects.
Methoxy (OCH₃)2 or 32-Methoxy-4-nitrophenolA methoxy group can act as a hydrogen bond acceptor and modify electronic properties.
Fluorine (F)2 or 33-Fluoro-4-nitrophenolFluorine substitution is often used to block metabolic oxidation and tune pKa.

Optimization of Synthetic Methodologies for Research Scale

The efficient synthesis of this compound and its derivatives on a research scale relies on robust and high-yielding chemical reactions. A common synthetic pathway starts from 4-nitrophenol, which is both readily available and amenable to the necessary chemical transformations.

The key steps in a typical laboratory-scale synthesis are:

O-Alkylation: The phenolic hydroxyl group of 4-nitrophenol is alkylated with 1-chloro-3-(diethylamino)propane. This Williamson ether synthesis is typically carried out in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) in the presence of a base. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base as it is inexpensive, effective, and easily removed after the reaction. The reaction mixture is heated to ensure a reasonable reaction rate.

Nitro Group Reduction: The intermediate, 4-[3-(diethylamino)propoxy]-1-nitrobenzene, is then reduced to the target aniline (B41778) derivative. For research-scale operations, catalytic hydrogenation is the method of choice due to its clean conversion and high yields. researchgate.net The reaction is performed under a hydrogen atmosphere (often using a balloon or a Parr hydrogenator) with a catalytic amount of 10% Palladium on carbon (Pd/C) in a protic solvent like ethanol or methanol. researchgate.netgoogle.com The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

Optimization of this synthetic sequence involves fine-tuning reaction conditions. For the alkylation step, the choice of solvent, base, and temperature can be adjusted to maximize yield and minimize the formation of side products. For the reduction step, catalyst loading and hydrogen pressure can be optimized for efficiency. google.com Following the reaction, purification is typically achieved through standard laboratory techniques such as extraction, followed by silica (B1680970) gel column chromatography or crystallization to yield the final product with high purity.

Investigations into Biological Interactions and Mechanistic Profiles

Enzyme Modulation and Inhibition Mechanisms

Specific studies detailing the ability of 4-[3-(diethylamino)propoxy]Benzenamine to modulate or inhibit enzymes are not present in the available literature. Therefore, no data on its inhibitory concentrations (e.g., IC50 values) or its mechanism of enzyme inhibition can be provided.

Molecular Mechanisms of Action: Ligand-Target Engagement

In the absence of binding and functional data, the molecular mechanism of action for this compound remains uncharacterized. Understanding how a ligand engages with its biological target requires detailed structural biology and molecular pharmacology studies, which have not been published for this compound. General principles of ligand-transporter interactions, such as those elucidated for other SERT ligands, involve complex conformational changes of the transporter protein upon binding. nih.govillinois.edu However, the specific interactions and conformational effects induced by this compound are unknown.

Structure Activity Relationship Sar Elucidation for 4 3 Diethylamino Propoxy Benzenamine Analogues

Correlation of Chemical Structure with Receptor Binding Profiles

The binding affinity of 4-alkoxy-aniline derivatives to their biological targets is highly dependent on the nature and substitution pattern of the aromatic ring and the attached side chain. For analogues acting as acetylcholinesterase (AChE) inhibitors, specific interactions within the enzyme's active site dictate the inhibitory potency. The core 4-aminoalkoxy-phenyl moiety serves as a crucial scaffold for positioning the molecule correctly within the binding pocket of AChE.

Studies on related N-benzyl-aniline and quinoxaline (B1680401) derivatives highlight the importance of the aromatic system for potent AChE inhibition. For instance, the introduction of multiple methoxy (B1213986) groups on the aniline (B41778) ring can significantly enhance activity. One study on N-(4-phenoxybenzyl)aniline hybrids found that a derivative featuring a trimethoxybenzene substituent displayed the highest inhibition of human AChE, with a competitive mode of inhibition. nih.gov This suggests that the electronic and steric properties of the aniline portion of the scaffold are key determinants of binding affinity.

The table below presents inhibitory activities for a selection of aniline and quinoxaline derivatives against AChE, illustrating how modifications to the core aromatic structure influence receptor binding. While not direct analogues of 4-[3-(diethylamino)propoxy]benzenamine, these compounds share the critical aniline or a bioisosteric amino-aromatic feature, providing valuable insight into the SAR at the AChE receptor.

CompoundCore ScaffoldKey SubstituentsTargetIC₅₀ (µM)Source
Compound 42N-(4-phenoxybenzyl)anilineTrimethoxybenzenehAChE1.32 nih.gov
Quinoxaline (3a)Quinoxaline6-AminoAChE13.22 mdpi.com
2,3-Dimethylquinoxalin-6-amine (6c)Quinoxaline2,3-Dimethyl, 6-AminoAChE0.077 mdpi.com
(7R,13aS)-7-benzylstepholidine (1a)TetrahydroprotoberberineN-BenzylAChE40.6 frontiersin.org
(7S,13aS)-7-benzylstepholidine (1b)TetrahydroprotoberberineN-Benzyl (epimer)AChE51.9 frontiersin.org

The data indicates that even subtle changes, such as the addition of methyl groups to the quinoxaline scaffold (compare 3a and 6c), can lead to a dramatic increase in binding affinity, in this case by over 170-fold. mdpi.com Similarly, stereochemistry plays a role, as seen in the different potencies of the epimers 1a and 1b. frontiersin.org These findings underscore the precise structural requirements for effective binding to the AChE receptor.

Influence of Alkoxy Chain and Amine Substitution on Biological Activity

The nature of the flexible linker and the terminal amine group are critical modulators of biological activity in 4-alkoxy-aniline analogues. The length and composition of the alkoxy chain, as well as the size and basicity of the amine substituent, directly impact how the molecule interacts with its target receptor.

Influence of the Alkoxy Chain: The length of the n-alkoxy chain connecting the aromatic ring to the terminal amine plays a pivotal role in orienting the molecule within the binding site. Studies on related scaffolds targeting dopamine (B1211576) receptors have shown that varying the chain length can significantly alter receptor affinity. For a series of C9-substituted stepholidine analogues, extending the n-alkoxy chain from three to six carbons led to a decrease in affinity at the D2 receptor. nih.gov This suggests an optimal chain length exists for productive interaction with the receptor, with longer chains potentially causing steric clashes or adopting unfavorable conformations.

Influence of the Amine Substitution: The terminal amine group is a key feature, often providing a crucial cationic interaction point with anionic residues in the receptor binding site. The nature of the substituents on this nitrogen atom can fine-tune both potency and selectivity. In a series of dual inhibitors of AChE and butyrylcholinesterase (BChE), modification of the terminal amine group was a key strategy. For example, replacing a benzylpiperidine moiety with different substituents led to varied inhibitory activity against both enzymes, highlighting the importance of this group for achieving the desired biological profile. mdpi.com Research on benzyltetrahydroprotoberberine alkaloids also demonstrated that N-benzylation was key to their activity as AChE inhibitors. frontiersin.org

The following table summarizes SAR findings from related compound series, illustrating the effects of modifying the linker and amine components.

Compound SeriesStructural VariationEffect on Biological ActivityTarget Receptor(s)Source
C9-alkoxy-stepholidine analoguesIncreasing n-alkoxy chain from 3 to 6 carbonsDecreased affinityDopamine D2 nih.gov
C9-alkoxy-stepholidine analoguesAddition of an oxygen atom in the side chain (butoxy vs. ethoxyethoxy)Improved affinityDopamine D2 nih.gov
Multi-target ChE inhibitorsSubstitution on the N-benzylpiperidine ring (e.g., 2-Cl, 4-OCH₃)Decreased ChE inhibitory activity compared to unsubstitutedAChE, BChE mdpi.com
Tetrahydroprotoberberine analoguesIntroduction of an N-benzyl groupConferred potent AChE inhibitory activityAChE frontiersin.org

These results collectively indicate that the diethylamino-propoxy portion of the parent compound is not merely a passive linker but an active participant in receptor binding. The three-carbon propoxy chain appears to be an effective length for spanning key interaction points in targets like AChE, while the diethylamino group provides a basic nitrogen center whose steric and electronic properties are crucial for potent biological activity.

Insights from Matched Molecular Pair Analysis and Scaffold Hopping

Advanced computational techniques such as Matched Molecular Pair Analysis (MMPA) and scaffold hopping are powerful tools in modern drug discovery for elucidating SAR and identifying novel active compounds.

Matched Molecular Pair Analysis (MMPA): MMPA involves the automated identification of pairs of molecules that differ by a single, well-defined structural transformation. By analyzing the change in a property (like biological activity) associated with this specific structural change across many pairs, medicinal chemists can derive robust SAR rules. While no specific MMPA studies have been published for this compound itself, the principles of MMPA are highly relevant. For example, an MMPA study on a large dataset of AChE inhibitors could quantify the precise potency gain or loss associated with transforming a dimethylamino group to a diethylamino group, or a propoxy linker to a butoxy linker, across various scaffolds.

Scaffold Hopping: Scaffold hopping is a computational strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. This is achieved by replacing the central core (scaffold) of the parent drug while preserving the spatial arrangement of key pharmacophoric features responsible for receptor interaction.

A pertinent example is the use of scaffold hopping to discover new AChE inhibitors based on the structure of Donepezil, a leading Alzheimer's disease therapeutic. Researchers have successfully replaced the indanone ring system of Donepezil with entirely different heterocyclic scaffolds, such as quinoline, pyrrolidone-2-one, and indolin-2-one. nih.govresearchgate.net By keeping the N-benzylpiperidine moiety (or a bioisostere) that interacts with the peripheral anionic site (PAS) of AChE and exploring new cores, they identified novel compounds with potent AChE inhibitory activity, with some showing IC₅₀ values as low as 0.01 µM. nih.govresearchgate.net This demonstrates that the 4-alkoxy-aniline scaffold could itself be a result of, or a starting point for, scaffold hopping exercises aimed at discovering next-generation AChE inhibitors with improved properties.

Advanced Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. The insights gained from molecular docking can elucidate the mechanism of action and guide the design of more potent and selective inhibitors. mdpi.com

While specific molecular docking studies for 4-[3-(diethylamino)propoxy]Benzenamine are not extensively documented in publicly available literature, the principles of such studies can be illustrated by examining related compounds. For instance, docking studies on derivatives of 3-({p-dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one with the COX-2 protein have been performed to understand their anti-inflammatory activity. epa.gov Similarly, docking analyses of various thioazo compounds with the protein Filamin-A have been conducted to explore their potential in cancer treatment. nih.gov

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The protein target would be chosen based on the therapeutic area of interest. For example, given its structural resemblance to local anesthetics like procaine, a relevant target could be a voltage-gated sodium channel. The docking process would then generate a series of possible binding poses, which are scored based on the predicted binding affinity. The highest-scoring poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Table 1: Key Interaction Types in Ligand-Protein Binding

Interaction TypeDescription
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Electrostatic InteractionsThe attraction or repulsion of particles or objects because of their electric charge.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.

The analysis of these interactions would provide a structural basis for the molecule's activity and offer a rationale for designing derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a correlation between a set of molecular descriptors (physicochemical properties or theoretical molecular descriptors) and the observed activity of a series of compounds. nih.gov

A potential QSAR study of this compound would involve a series of its derivatives with varying substituents. For each derivative, a set of molecular descriptors would be calculated. These can include electronic, steric, and hydrophobic parameters.

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor TypeExamples
ElectronicDipole moment, HOMO/LUMO energies, partial charges
StericMolecular weight, molecular volume, surface area
HydrophobicLogP (partition coefficient)
TopologicalConnectivity indices, shape indices

The biological activity of each derivative would be determined experimentally. A statistical method, such as multiple linear regression or partial least squares, would then be used to derive a mathematical equation that correlates the descriptors with the activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Theoretical Chemistry Insights into Electronic Properties and Reactivity

Theoretical chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of molecules. nih.gov These methods can be used to calculate a variety of molecular properties that govern a molecule's behavior.

While a dedicated DFT study on this compound is not found in the reviewed literature, studies on similar molecules, such as N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide and various 4-nitroaniline (B120555) derivatives, demonstrate the utility of this approach. nih.govnih.gov A theoretical investigation of this compound would typically start with the optimization of its molecular geometry to find the most stable conformation. nih.gov

Following geometry optimization, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. mdpi.com The MEP map can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing clues about how the molecule might interact with other molecules or biological targets. mdpi.com

Table 3: Key Electronic Properties Calculated by DFT

PropertySignificance
HOMO EnergyRelates to the ionization potential and the ability to donate an electron.
LUMO EnergyRelates to the electron affinity and the ability to accept an electron.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole MomentMeasures the overall polarity of the molecule, influencing its solubility and interaction with polar environments.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. mdpi.com

These theoretical calculations would provide a detailed understanding of the intrinsic electronic characteristics of this compound, which are fundamental to its chemical behavior and biological activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment. nih.govnih.gov

Specific MD simulation studies for this compound are not currently available in the literature. However, the principles of such studies are well-established. An MD simulation of this compound could be performed in various environments, such as in a vacuum, in a solvent like water, or embedded in a lipid bilayer to mimic a cell membrane. mdpi.comnih.govnih.govresearchgate.net

The simulation would start with an initial set of coordinates for all atoms in the system. The forces on each atom are then calculated using a force field, and Newton's equations of motion are solved to update the positions and velocities of the atoms over a small time step. This process is repeated for millions of steps, generating a trajectory that describes the evolution of the system over time.

Analysis of the MD trajectory can reveal important information about the conformational preferences of this compound. For instance, it can show the most populated conformations of the flexible propoxy chain and the diethylamino group. If the simulation is performed in a lipid bilayer, it can provide insights into how the molecule partitions into the membrane, its preferred orientation within the bilayer, and its effect on the membrane's structural properties. mdpi.comresearchgate.net

Table 4: Information Obtainable from Molecular Dynamics Simulations

InformationDescription
Conformational FlexibilityIdentification of the range of accessible conformations and their relative populations.
Solvation PropertiesAnalysis of the interactions between the molecule and solvent molecules, such as water.
Membrane PermeationCalculation of the free energy profile for moving the molecule across a lipid bilayer. mdpi.com
Protein-Ligand DynamicsStudy of the dynamic changes in the protein and ligand upon binding and the stability of the complex over time. nih.gov

Such simulations would provide a dynamic picture of this compound's behavior at the atomic level, complementing the static views provided by methods like molecular docking.

Research Applications and Translational Potential As Chemical Probes

Radiopharmaceutical Development for Neuroimaging Research

The development of radiopharmaceuticals for positron emission tomography (PET) is a critical area of medical research, enabling the non-invasive study of biological processes in the living brain. nih.gov The fundamental structure of 4-[3-(diethylamino)propoxy]Benzenamine contains features common to many central nervous system (CNS) PET radioligands.

While this compound itself is not a widely documented SERT radioligand, its molecular scaffold is highly relevant to the design of such agents. PET ligands targeting the serotonin (B10506) transporter are invaluable for studying mood disorders, such as depression, and evaluating the efficacy of treatments like selective serotonin reuptake inhibitors (SSRIs). nih.gov

Table 1: Potential Characteristics of a SERT Radioligand Based on the 4-(aminopropoxy)benzenamine Scaffold

Feature Desired Property for PET Ligand Rationale based on Scaffold
Target Affinity High affinity (K_i in low nM range) for SERT. The benzenamine and side chain can be modified to optimize binding.
Target Selectivity High selectivity for SERT over other monoamine transporters (DAT, NET). Fine-tuning of the side chain and substitutions on the ring is crucial for selectivity. nih.gov
Blood-Brain Barrier Sufficient lipophilicity to cross the blood-brain barrier. The propoxy chain and diethylamino group contribute to favorable lipophilicity.
Radiolabeling Amenable to straightforward and high-yield radiolabeling. The scaffold allows for potential labeling with ¹⁸F or ¹¹C.

| Metabolism | Should not produce brain-penetrant radiometabolites. | Metabolic stability is a key consideration in the design and preclinical evaluation phase. nih.gov |

The preclinical evaluation of any new PET radioligand is essential to determine its suitability for human studies. This process typically involves studies in animal models, such as rats or non-human primates. nih.govmdpi.com For a potential SERT radioligand derived from this compound, preclinical studies would assess several key parameters.

Initial biodistribution studies would measure the compound's uptake in the brain and other organs. nih.gov A successful candidate would show good brain penetration and a high ratio of uptake in target-rich regions versus non-target regions. nih.govnih.gov For a SERT ligand, high uptake would be expected in areas like the thalamus, midbrain, and striatum, with low uptake in the cerebellum, which has a very low density of SERT and is often used as a reference region. nih.gov

Ex vivo autoradiography in animal brain slices would be used to visualize the regional distribution of the radioligand at a high resolution, confirming that its binding pattern matches the known distribution of SERT. nih.gov Furthermore, in vivo PET imaging studies in animals would demonstrate the tracer's kinetics and specific binding in the living brain. nih.govresearchgate.net Blocking studies, where a known SERT inhibitor like citalopram (B1669093) is administered before the radioligand, would be performed to confirm that the binding is specific to the serotonin transporter. nih.gov

Table 2: Typical Preclinical Evaluation Cascade for a Novel Neuroimaging Agent

Evaluation Step Purpose Example Finding for a Successful SERT Ligand
In Vitro Binding Determine affinity (K_i) and selectivity. K_i < 1 nM for SERT; >100-fold selectivity over DAT/NET. nih.gov
Biodistribution Assess brain uptake and organ distribution in rodents. Good initial brain uptake (e.g., >1.5% ID/g) and high target-to-cerebellum ratio. nih.gov
Autoradiography Visualize regional brain distribution. High signal in SERT-rich regions (e.g., thalamus, midbrain) which is blockable by SSRIs. nih.gov

| In Vivo PET Imaging | Confirm specific binding and kinetics in living animals. | Clear visualization of SERT-rich areas; binding is displaced by a competing SERT drug. nih.gov |

Functional Chemical Probes for Target Identification and Validation Methodologies

Beyond radiolabeling, this compound serves as a foundational structure for creating functional chemical probes. These probes are indispensable tools for identifying the biological targets of compounds (target deconvolution) and validating their engagement in a cellular or in vivo context.

The primary amine of the benzenamine ring is a versatile chemical handle. It can be modified to attach various functional groups:

Affinity Tags: A biotin (B1667282) tag can be added, allowing for the capture of the probe and its binding partners on a streptavidin matrix. This is a cornerstone of affinity purification and subsequent identification of proteins by mass spectrometry.

Photo-reactive Groups: Incorporation of a photo-crosslinking group (e.g., a diazirine or benzophenone) would allow the probe to form a covalent bond with its target upon UV irradiation. This enables irreversible labeling for more robust target identification.

Reporter Tags: A fluorescent dye can be attached to visualize the probe's subcellular localization via microscopy.

By using such a functionalized probe, researchers can investigate the unknown targets of a bioactive compound, confirm that a drug binds to its intended target in a complex biological system, and explore off-target effects that might contribute to efficacy or side effects.

Applications in Related Fields of Chemical Biology and Materials Science (e.g., electropolymerization)

The aniline (B41778) structure of this compound makes it a suitable monomer for electropolymerization. Aniline and its derivatives can be electrochemically oxidized to form polyaniline, a well-known conductive polymer. The resulting polymer's properties are heavily influenced by the substituents on the aniline ring.

In this case, the 4-[3-(diethylamino)propoxy] side chain would be incorporated into the polymer structure, creating a functionalized polyaniline film. This side chain is expected to impart specific properties to the material, such as increased solubility in organic solvents compared to unsubstituted polyaniline and providing basic sites (the tertiary amine) that could interact with metal ions or act as a proton-switchable group. Such functionalized conductive polymers have potential applications in sensors, electrochromic devices, and coatings with tunable ion-exchange properties.

Table 3: Monomer Components and Their Role in Electropolymerization

Monomer Component Function Resulting Polymer Property
Benzenamine (Aniline) Core Polymerizable unit. Forms the conductive polyaniline backbone.
Propoxy Linker Flexible spacer. Influences polymer morphology and chain packing.

| Terminal Diethylamino Group | Functional side group. | Enhances solubility and provides a site for pH-dependent protonation or metal coordination. |

Emerging Research Avenues and Methodological Innovations

Exploration of Diversified Chemical Space for Novel Analogues

The synthesis and evaluation of novel analogues are fundamental to understanding the structure-activity relationships (SAR) of a lead compound. For molecules like 4-[3-(diethylamino)propoxy]Benzenamine, exploring a diversified chemical space can lead to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Synthetic Strategies and Analogue Design:

The core structure of this compound, featuring a benzenamine ring, a propoxy linker, and a diethylamino terminal group, offers multiple points for chemical modification. Researchers investigating related scaffolds, such as 3-[3-(amino)propoxy]benzenamines, have successfully synthesized series of analogues by modifying the terminal amino group and the aromatic ring to probe their effects on biological activity. For instance, the diethylamino group can be replaced with other secondary or tertiary amines, or cyclic amines like piperidine (B6355638) or morpholine, to investigate the impact of steric bulk and basicity on target engagement.

Table 1: Potential Modifications for Analogue Synthesis of this compound

Structural MoietyPotential ModificationsRationale for Modification
Benzenamine Ring Introduction of halogens (F, Cl, Br), alkyl groups, or methoxy (B1213986) groups at various positions.Modulate electronic properties, lipophilicity, and metabolic stability.
Propoxy Linker Variation of the alkyl chain length (e.g., ethoxy, butoxy).Investigate the optimal distance between the aromatic ring and the terminal amine for target binding.
Diethylamino Group Replacement with other dialkylamino groups (e.g., dimethylamino, dipropylamino), cyclic amines (e.g., piperidino, morpholino), or introduction of steric hindrance.Explore the influence of the terminal amine's size, shape, and basicity on biological activity and selectivity.

The synthesis of such analogues often involves multi-step reaction sequences, starting from commercially available substituted phenols or anilines, followed by etherification with a suitable aminoalkyl halide.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound and its novel analogues, the integration of "omics" technologies is becoming increasingly crucial. These high-throughput approaches can provide unbiased insights into the molecular pathways modulated by a compound.

Transcriptomics: By analyzing changes in the entire set of RNA transcripts in a cell or tissue (the transcriptome) following treatment with a compound, researchers can identify genes and signaling pathways that are upregulated or downregulated. This can help in elucidating the mechanism of action and identifying potential off-target effects.

Proteomics: This involves the large-scale study of proteins, their structures, and functions. Quantitative proteomics can reveal changes in protein expression levels and post-translational modifications in response to compound exposure. This information is vital for identifying the direct protein targets of a drug and understanding its downstream effects on cellular signaling networks.

Metabolomics: The comprehensive analysis of metabolites in a biological system provides a functional readout of the cellular state. Metabolomic profiling can uncover compound-induced alterations in metabolic pathways, which can be indicative of specific enzyme inhibition or activation and can also provide insights into potential toxicities.

The data generated from these omics platforms are typically complex and require sophisticated bioinformatics tools for analysis and interpretation. When applied to a series of analogues of this compound, these technologies can facilitate the correlation of structural modifications with specific biological response profiles, thereby guiding the selection of candidates with desired activities.

Advanced Spectroscopic and Structural Biology Techniques for Ligand Characterization

A detailed understanding of how a ligand like this compound interacts with its biological target at the atomic level is paramount for rational drug design. Advanced spectroscopic and structural biology techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D experiments like HSQC and HMBC, are powerful for elucidating the chemical structure of novel analogues. Furthermore, NMR can be used to study ligand-protein interactions. Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY can identify which parts of a ligand are in close contact with a protein, providing valuable information for docking studies and understanding the binding mode.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of newly synthesized compounds. In proteomics, MS is the core technology for identifying and quantifying proteins and their modifications.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target. Such a crystal structure offers a detailed picture of the binding pocket and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for affinity and selectivity. This information is invaluable for the structure-based design of more potent and selective analogues.

Cryo-Electron Microscopy (cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a revolutionary technique for structure determination. It allows for the visualization of protein structures in a near-native state. While the application of cryo-EM to small molecule-protein complexes is still evolving, it holds great promise for characterizing the binding of ligands like this compound to complex biological targets.

Table 2: Advanced Techniques for Ligand Characterization

TechniqueApplicationInformation Gained
NMR Spectroscopy Structure elucidation of analogues; study of ligand-protein interactions.Chemical connectivity; identification of binding epitopes; determination of binding affinity.
Mass Spectrometry Molecular weight determination; protein identification and quantification.Confirmation of compound identity; identification of protein targets and pathways.
X-ray Crystallography High-resolution 3D structure of ligand-protein complexes.Detailed binding mode; specific molecular interactions; structure-based drug design.
Cryo-Electron Microscopy Structure determination of large or challenging protein targets.Structure of complex biological assemblies; ligand binding to membrane proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[3-(diethylamino)propoxy]Benzenamine, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Intermediate preparation via nucleophilic substitution. For example, react 4-aminophenol derivatives with 3-(diethylamino)propyl halides under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 6–12 hours .
  • Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol. Yields typically range from 70–90% depending on substituent steric effects .
  • Key Variables : Excess alkylating agent (1.2–1.5 eq), inert atmosphere (N₂/Ar) to prevent oxidation of the amine group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

  • Methodology :

  • ¹H/¹³C-NMR :
  • Aromatic protons : δ 6.5–7.5 ppm (split patterns depend on substitution).
  • Propoxy chain : δ 3.4–4.2 ppm (-OCH₂), δ 2.5–3.0 ppm (-N(CH₂CH₃)₂).
  • Diethylamino group : δ 1.0–1.5 ppm (CH₃) .
  • FTIR :
  • Stretching vibrations: N-H (~3400 cm⁻¹), C-O (~1250 cm⁻¹), and C-N (~1100 cm⁻¹) .
  • HRMS : Use ESI+ mode; expect [M+H]⁺ peak matching calculated molecular weight (e.g., C₁₃H₂₁N₂O requires 227.1654) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for derivatives of this compound across different studies?

  • Methodology :

  • Internal Referencing : Use residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H) to standardize shifts .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify conformational effects .
  • Controlled Solvent/Concentration : Shifts vary with solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration; replicate conditions from conflicting studies .

Q. What methodological approaches are recommended for assessing the compound's stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing :
  • pH Stability : Incubate solutions (0.1 mg/mL) in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC at 254 nm .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures. For aqueous solutions, lyophilize and analyze residue by FTIR .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, acidic conditions (pH < 3) may hydrolyze the propoxy linkage .

Q. In silico methods have been proposed for predicting biological activity—how do these computational models align with empirical data for this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like G-protein-coupled receptors (GPCRs). Compare results with in vitro assays (e.g., cAMP modulation in HEK293 cells) .
  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions. Validate with experimental permeability assays (Caco-2 cells) .
  • Contradictions : Discrepancies often arise from solvation effects in simulations. Adjust force fields (e.g., OPLS-AA) to better match experimental IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.